molecular formula C22H28N6O3S B6531680 3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1019103-65-1

3-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B6531680
CAS No.: 1019103-65-1
M. Wt: 456.6 g/mol
InChI Key: YCLVSQCQPMFOKJ-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted at the 3-position with a 4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazine group and at the 6-position with a 1H-pyrazole moiety. Pyridazine derivatives are widely explored in medicinal chemistry for their diverse biological activities, including kinase inhibition and enzyme targeting .

Properties

IUPAC Name

3-[4-(5-tert-butyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3S/c1-22(2,3)17-6-7-18(31-4)19(16-17)32(29,30)27-14-12-26(13-15-27)20-8-9-21(25-24-20)28-11-5-10-23-28/h5-11,16H,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLVSQCQPMFOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues of Pyridazine-Piperazine/Pyrazole Derivatives

The compound belongs to a broader class of pyridazine derivatives functionalized with nitrogen-containing heterocycles. Key structural analogs include:

Table 1: Structural Comparison of Pyridazine Derivatives
Compound Name Substituents at Pyridazine 3-Position Substituents at Pyridazine 6-Position Key Features Reference
Target Compound 4-(5-tert-Butyl-2-methoxybenzenesulfonyl)piperazine 1H-pyrazole High lipophilicity due to tert-butyl and methoxy groups
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Piperidine 1H-pyrazole Piperidine (6-membered, single N) vs. piperazine (6-membered, two Ns); reduced hydrogen-bonding potential
6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one 4-(4-Chlorophenyl)piperazine Ketone (pyridazinone) Pyridazinone core may reduce metabolic stability compared to pyridazine
3-Cyclopropyl-6-(3-ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-1-yl)pyridazine (10b) Cyclopropyl 3-Ethoxy-4-(2-fluorophenoxy)-5-methyl-1H-pyrazole Fluorophenoxy group enhances electronic effects; ethoxy improves solubility
3-(1H-Pyrazol-1-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine 4-(Thiophene-2-carbonyl)piperazine 1H-pyrazole Thiophene-carbonyl introduces π-π stacking potential

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